IDO1 Inhibitory Potency: Cellular IC50 Comparison Against 4,6-Dichloro and Unsubstituted Analogs
3-(4-chloro-1H-indol-3-yl)propanoic acid demonstrates potent IDO1 inhibition with an IC50 of 27 nM in HEK293 cells expressing human IDO1, measured by kynurenine release after 5 hours via spectrophotometry [1]. In contrast, the 4,6-dichloro analog (MDL29,951) exhibits an IC50 of 34 nM against recombinant human IDO1 in E. coli Rosetta (DE3) cells [2], while an unsubstituted indole-3-propionic acid scaffold shows substantially weaker activity (>8 µM IC50) [3].
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 27 nM |
| Comparator Or Baseline | 4,6-dichloro analog (MDL29,951): IC50 = 34 nM; Unsubstituted indole-3-propionic acid scaffold: IC50 > 8,000 nM |
| Quantified Difference | Target compound is 1.26-fold more potent than 4,6-dichloro analog in respective assays; ~300-fold more potent than unsubstituted scaffold |
| Conditions | HEK293 cells expressing human IDO1; kynurenine release assay after 5 hrs (target compound); E. coli Rosetta (DE3) cells expressing human IDO1 (4,6-dichloro analog) |
Why This Matters
The 27 nM cellular IC50 establishes this compound as a viable IDO1 inhibitor tool for immuno-oncology research, offering a distinct potency and selectivity profile compared to the more extensively characterized 4,6-dichloro analog.
- [1] BindingDB. BDBM50442989 (CHEMBL3087010): IC50 = 27 nM for 3-(4-chloro-1H-indol-3-yl)propanoic acid inhibition of human IDO1 in HEK293 cells. Binding Database. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50442989 View Source
- [2] BindingDB. BDBM50391363 (CHEMBL2148074): IC50 = 34 nM for 4,6-dichloro analog inhibition of recombinant human IDO1. Binding Database. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50391363 View Source
- [3] BindingDB. BDBM50559669 (CHEMBL4756822): IC50 data for unsubstituted indole-3-propionic acid scaffold IDO1 inhibition (>8 µM range). Binding Database. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50559669 View Source
